1,2-Propanediol, 3-chloro-, phosphate
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Overview
Description
1,2-Propanediol, 3-chloro-, phosphate: is a chemical compound with the molecular formula C₃H₇ClO₂. It is also known by various other names such as α-Chlorohydrin, Glycerin α-monochlorhydrin, and Glycerol 3-chlorohydrin . This compound is a colorless to pale yellow hygroscopic liquid that is denser than water and has a sweetish taste . It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Propanediol, 3-chloro-, phosphate can be synthesized through the reaction of glycerol with hydrochloric acid. The reaction involves the substitution of a hydroxyl group in glycerol with a chlorine atom, resulting in the formation of 3-chloro-1,2-propanediol . Another method involves the hydrolysis of epichlorohydrin in the presence of dilute sulfuric acid, followed by distillation to obtain the final product .
Industrial Production Methods: The industrial production of this compound typically involves the use of glycerol and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the efficient conversion of glycerol to the desired product. The process may also involve purification steps such as distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Propanediol, 3-chloro-, phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products:
Nucleophilic Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Scientific Research Applications
1,2-Propanediol, 3-chloro-, phosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-chloro-, phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various metabolic pathways. It can also interact with cellular components, leading to changes in cellular functions and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2-Propanediol:
1,3-Propanediol: Another diol with a different arrangement of hydroxyl groups, leading to different chemical properties and applications.
Uniqueness: 1,2-Propanediol, 3-chloro-, phosphate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. This makes it suitable for specific applications where other similar compounds may not be effective .
Properties
CAS No. |
56729-01-2 |
---|---|
Molecular Formula |
C3H10ClO6P |
Molecular Weight |
208.53 g/mol |
IUPAC Name |
3-chloropropane-1,2-diol;phosphoric acid |
InChI |
InChI=1S/C3H7ClO2.H3O4P/c4-1-3(6)2-5;1-5(2,3)4/h3,5-6H,1-2H2;(H3,1,2,3,4) |
InChI Key |
GUGYAJQIQPZZBD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)O)O.OP(=O)(O)O |
physical_description |
Liquid; Other Solid |
Origin of Product |
United States |
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